molecular formula C7H13NO2S B13324754 4-(Methylsulfanyl)piperidine-4-carboxylic acid

4-(Methylsulfanyl)piperidine-4-carboxylic acid

Cat. No.: B13324754
M. Wt: 175.25 g/mol
InChI Key: GSZDTEJRWMAJSP-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)piperidine-4-carboxylic acid typically involves the functionalization of a piperidine ring. One common method includes the introduction of a methylsulfanyl group via nucleophilic substitution reactions. The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by functional group transformations. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfanyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(Methylsulfanyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)piperidine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biological pathways and exerting its effects through binding to specific sites on target molecules.

Comparison with Similar Compounds

    Piperidine-4-carboxylic acid: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.

    4-(Methylsulfonyl)piperidine-4-carboxylic acid: Contains a sulfonyl group instead of a sulfanyl group, leading to different reactivity and properties.

Uniqueness: 4-(Methylsulfanyl)piperidine-4-carboxylic acid is unique due to the presence of both the carboxylic acid and methylsulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

4-methylsulfanylpiperidine-4-carboxylic acid

InChI

InChI=1S/C7H13NO2S/c1-11-7(6(9)10)2-4-8-5-3-7/h8H,2-5H2,1H3,(H,9,10)

InChI Key

GSZDTEJRWMAJSP-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCNCC1)C(=O)O

Origin of Product

United States

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